

# Application Notes and Protocols for TBIA in RNA Structure Probing

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## Compound of Interest

Compound Name: *TBIA*

Cat. No.: *B15583643*

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These application notes provide a comprehensive guide to utilizing trans-bis(isatoic anhydride) (**TBIA**) for RNA structure probing. **TBIA** is a bifunctional chemical reagent that covalently crosslinks spatially proximal nucleotides, offering valuable insights into the tertiary structure of RNA molecules. This methodology, particularly when coupled with the SHAPE-JuMP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Juxtaposed Merged Pairs) technique, allows for the high-throughput identification of long-range RNA interactions.

## Introduction to TBIA in RNA Structure Probing

**TBIA** serves as a powerful tool for elucidating the three-dimensional architecture of RNA. Unlike traditional chemical probes that primarily identify single-stranded or flexible regions, **TBIA**'s bifunctional nature allows it to form covalent crosslinks between the 2'-hydroxyl groups of two nucleotides that are in close proximity in the folded RNA structure.<sup>[1][2]</sup> This provides direct evidence of through-space interactions, which are crucial for understanding complex RNA folds and functions.

The resulting crosslinks can be identified through two primary methods: analysis of RNA mobility shifts on denaturing polyacrylamide gels and, more powerfully, through the SHAPE-JuMP methodology. SHAPE-JuMP employs an engineered reverse transcriptase that "jumps" over the **TBIA** crosslink, resulting in a deletion in the cDNA product that can be detected by high-throughput sequencing.<sup>[1][2]</sup>

## Key Advantages of TBIA Probing:

- **Direct Detection of Tertiary Interactions:** **TBIA** provides direct evidence of nucleotides that are close in 3D space, revealing long-range interactions and complex folding patterns.
- **Compatibility with High-Throughput Sequencing:** The SHAPE-JuMP readout enables transcriptome-wide analysis of RNA tertiary structures.
- **Complements Secondary Structure Probing:** **TBIA**-derived data provides a crucial layer of information that complements data from traditional secondary structure probing methods like SHAPE-MaP.

## Quantitative Data Summary

The following tables summarize key quantitative parameters associated with **TBIA**-mediated RNA crosslinking.

Table 1: **TBIA** Hydrolysis and Crosslinking Efficiency

Parameter	Value	Reference
TBIA Hydrolysis Half-life ( $t_{1/2}$ ) at 37°C		
Fast phase	30 seconds	[1]
Slow phase	180 seconds	[1]
Typical TBIA Concentration for Probing	4 mM (final)	[1]
Typical Incubation Time for Crosslinking	15 minutes	[1]
Observed Intramolecular Crosslinking Efficiency	5-10%	[1]

Table 2: Comparison of **TBIA** with Other RNA Crosslinking Reagents

Reagent	Mechanism	Target	Readout	Advantages	Limitations
TBIA	Chemical crosslinking of 2'-OH groups	Spatially proximal nucleotides	SHAPE-JuMP (deletion)	High-throughput, provides tertiary structure information	Requires engineered reverse transcriptase for readout
Psoralen	Photochemical [2+2] cycloaddition	Pyrimidines in duplex regions	Ligation-based sequencing	Can be used in vivo, reversible crosslinks	Sequence and structure bias, can cause RNA damage
UV Light (254 nm)	Direct photochemical crosslinking	Various bases, primarily pyrimidines	Various, including ligation-based methods	No exogenous reagent needed	Low efficiency, can cause RNA damage and strand breaks

## Experimental Protocols

The following protocols provide a detailed methodology for performing **TBIA**-based RNA structure probing experiments, from RNA preparation to data analysis.

### Protocol 1: In Vitro RNA Transcription and Folding

This protocol describes the preparation of RNA transcripts for structural analysis.

Materials:

- Linearized plasmid DNA template or PCR product with a T7 promoter
- T7 RNA Polymerase
- Ribonucleoside triphosphates (NTPs)

- Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl<sub>2</sub>, 10 mM DTT, 2 mM spermidine)
- DNase I (RNase-free)
- RNA purification kit or phenol:chloroform extraction reagents
- Denaturing polyacrylamide gel electrophoresis (PAGE) supplies
- RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl<sub>2</sub>)

#### Procedure:

- In Vitro Transcription:
  1. Set up a 20 µL transcription reaction containing 1-2 µg of DNA template, 2 µL of 10X transcription buffer, 2 µL of each 10 mM NTP, and 2 µL of T7 RNA polymerase.
  2. Incubate at 37°C for 2-4 hours.
  3. Add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.
- RNA Purification:
  1. Purify the RNA transcript using a commercial RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
  2. Resuspend the purified RNA in RNase-free water.
- RNA Quality Control:
  1. Assess the integrity and purity of the RNA by running an aliquot on a denaturing polyacrylamide gel. A single, sharp band of the expected size should be observed.
  2. Quantify the RNA concentration using a spectrophotometer or a fluorometric assay.
- RNA Folding:

1. Dilute the RNA to the desired final concentration (e.g., 1  $\mu$ M) in the folding buffer.
2. Heat the RNA solution at 95°C for 2 minutes to denature any misfolded structures.
3. Slowly cool the RNA to room temperature over 20-30 minutes to allow for proper refolding.  
For some RNAs, a specific magnesium concentration and incubation at a specific temperature (e.g., 37°C) may be required for optimal folding.

## Protocol 2: TBIA Modification of RNA

This protocol details the crosslinking reaction using **TBIA**.

Materials:

- Folded RNA from Protocol 1
- **TBIA** stock solution (e.g., 40 mM in anhydrous DMSO)
- Isatoic anhydride (IA) stock solution (e.g., 40 mM in anhydrous DMSO) for control reactions
- Anhydrous DMSO
- G-50 spin columns or other suitable method for reaction cleanup

Procedure:

- Reaction Setup:
  1. Prepare three reaction tubes for each RNA sample:
    - **TBIA** (+): For crosslinking.
    - IA (mono-adduct control): To control for background deletions caused by mono-adducts.
    - DMSO (-): No-reagent control.
  2. To a 9  $\mu$ L aliquot of folded RNA, add 1  $\mu$ L of 40 mM **TBIA** stock solution for a final concentration of 4 mM.

3. To a separate 9  $\mu$ L aliquot of folded RNA, add 1  $\mu$ L of 40 mM IA stock solution.
  4. To a third 9  $\mu$ L aliquot of folded RNA, add 1  $\mu$ L of anhydrous DMSO.
- Incubation:
    1. Incubate the reactions at 37°C for 15 minutes.
  - Reaction Cleanup:
    1. Purify the modified RNA from unreacted reagent using a G-50 spin column according to the manufacturer's instructions.

## Protocol 3: Analysis of TBIA Crosslinking

This section describes two methods for analyzing the results of the **TBIA** modification: denaturing gel electrophoresis for a qualitative assessment and SHAPE-JuMP for high-resolution mapping of crosslinks.

### Materials:

- Purified RNA from Protocol 2
- Denaturing loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
- Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 8 M urea)
- TBE buffer (Tris-borate-EDTA)
- Gel imaging system

### Procedure:

- Sample Preparation:
  1. Mix an equal volume of the purified RNA from each reaction (**TBIA**, IA, and DMSO) with denaturing loading buffer.

2. Denature the samples by heating at 95°C for 3-5 minutes, followed by snap-cooling on ice.
- Electrophoresis:
    1. Load the denatured samples onto the denaturing polyacrylamide gel.
    2. Run the gel in 1X TBE buffer at a constant power until the dye front reaches the bottom of the gel.
  - Visualization:
    1. Stain the gel with a suitable RNA stain (e.g., SYBR Gold or ethidium bromide).
    2. Image the gel. Intramolecularly crosslinked RNA will migrate slower than the unmodified RNA, appearing as a higher molecular weight band in the **TBIA (+)** lane that is absent in the control lanes.

#### Materials:

- Purified RNA from Protocol 2
- Engineered reverse transcriptase (RT-C8 is recommended)
- Reverse transcription primers (fluorescently labeled for capillary electrophoresis or with sequencing adapters for NGS)
- dNTPs
- Reverse transcription buffer
- Reagents for cDNA purification
- Capillary electrophoresis instrument or Next-Generation Sequencing (NGS) platform

#### Procedure:

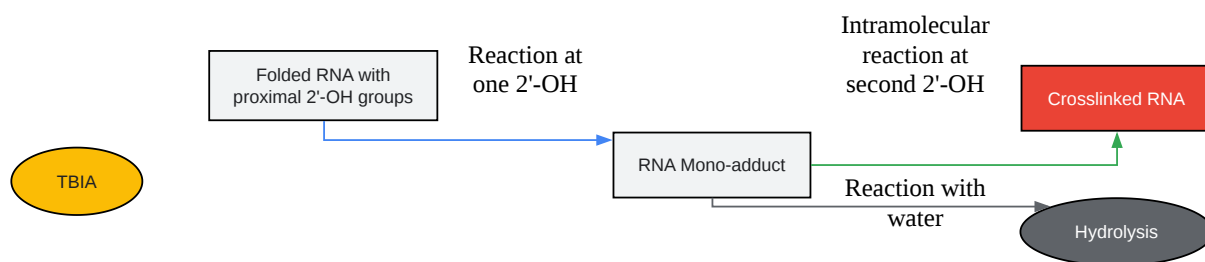
- Reverse Transcription:
  1. Anneal the reverse transcription primer to the modified RNA.

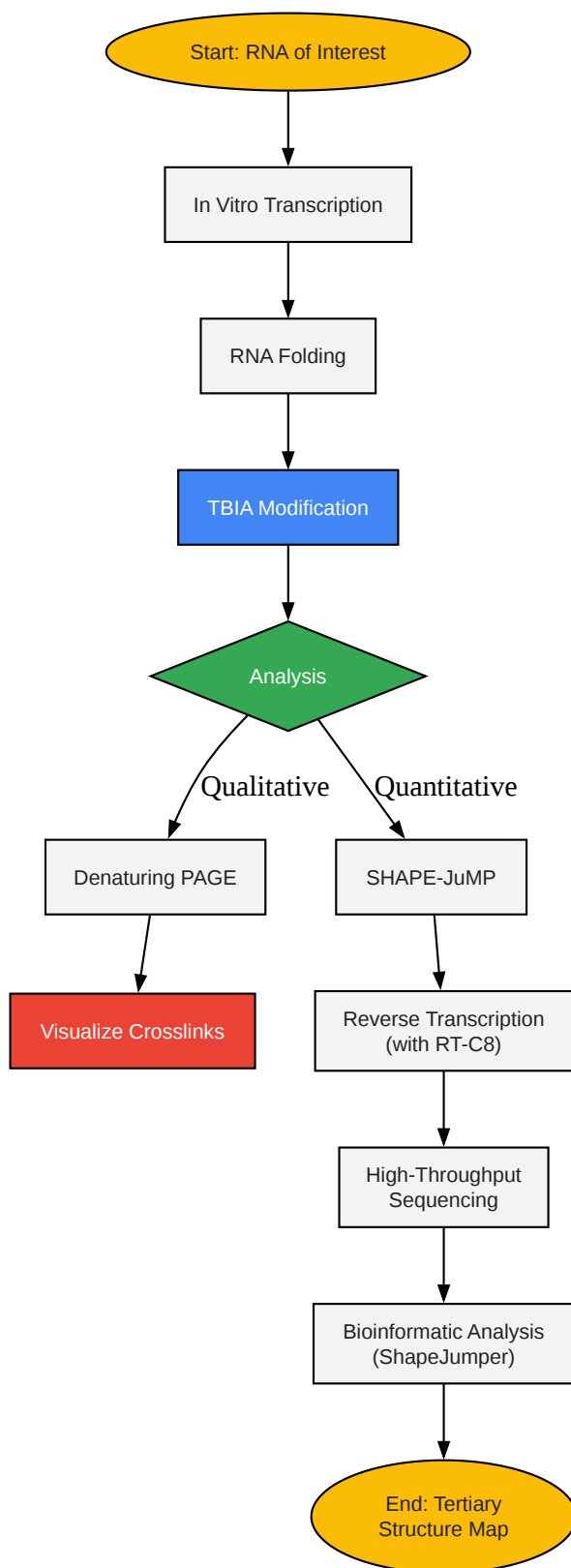
2. Perform reverse transcription using the engineered RT-C8 enzyme. This enzyme is capable of "jumping" across the **TBIA** crosslink, which results in a deletion in the synthesized cDNA.
- cDNA Analysis:
    - Capillary Electrophoresis: The fluorescently labeled cDNA fragments are separated by size. The deletions caused by the RT jump will result in shorter cDNA products, which can be identified as peaks shifted to earlier migration times compared to the full-length product.
    - Next-Generation Sequencing: The cDNA library is sequenced. The sequencing reads are then aligned to the reference RNA sequence to identify deletions.
  - Data Analysis:
    1. Use a specialized bioinformatics pipeline, such as ShapeJumper, to process the sequencing data.
    2. The pipeline aligns the reads to the reference sequence and identifies deletions that are significantly enriched in the **TBIA**-treated sample compared to the IA and DMSO controls.
    3. The start and end points of these deletions correspond to the sites of the crosslinked nucleotides.

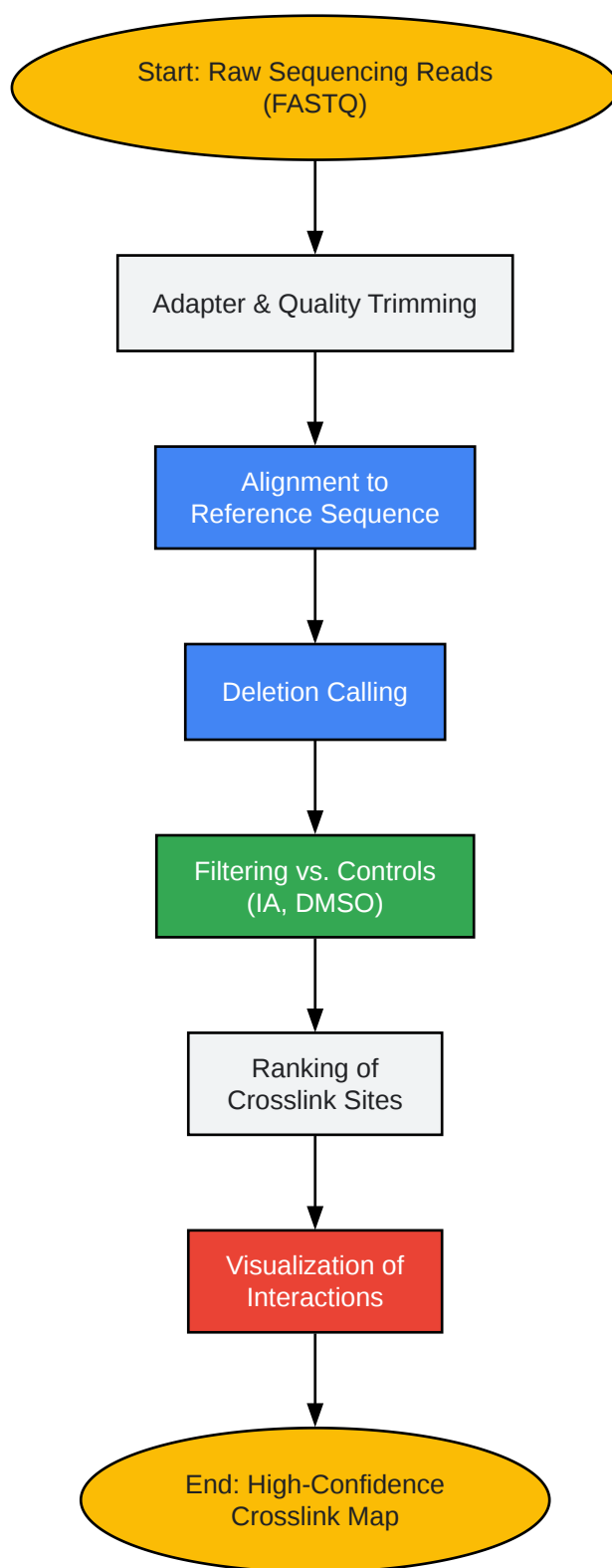
## Visualizations

The following diagrams illustrate the key processes involved in **TBIA**-based RNA structure probing.









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## References

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- 2. Direct mapping of higher-order RNA interactions by SHAPE-JuMP - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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